molecular formula C12H8N2O2 B8559011 5-phenylfuro[2,3-d]pyrimidin-4(3H)-one

5-phenylfuro[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B8559011
M. Wt: 212.20 g/mol
InChI Key: AEOZQAQEYHKPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-phenylfuro[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C12H8N2O2 and its molecular weight is 212.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

5-phenyl-3H-furo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H8N2O2/c15-11-10-9(8-4-2-1-3-5-8)6-16-12(10)14-7-13-11/h1-7H,(H,13,14,15)

InChI Key

AEOZQAQEYHKPNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C2C(=O)NC=N3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound 10 was prepared by the method of Dauzonne, D.; Adam-Launay, A. Tetrahedron 1992, 48, 3069-3080. 4,6-Dihydroxypyrimidine (3.3 g, 29.4 mmol) and (2-Chloro-2-nitro-vinyl)-benzene (5.3 g, 26.7 mmol) were combined in EtOH (absolute, 110 mL) and the mixture was heated at 60° C. for 10 min to dissolve 4,6-Dihydroxypyrimidine. DBU (8.06 mL, 53.9 mmol) was then added drop-wise to the reaction. After addition of DBU the deep green-brown solution was heated at reflux for 3 h then at 60° C. over night. The deep red solution was then cooled to room temperature and concentrated to a thick red oil. Purification by flash chromatography (SiO2, gradient eluent: CH2Cl2 to 5% MeOH/CH2Cl2) to afford crude 10 as an orange-red semisolid/oil. This material was triturated with 1.75:1 CH2Cl2/hexanes and solid 10 was isolated by Buchner filtration. Flash chromatography of the mother liquors afforded a second crop of solid 3 (>90% pure). The two crops were combined and concentrated to afford 10.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
(2-Chloro-2-nitro-vinyl)-benzene
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8.06 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
110 mL
Type
solvent
Reaction Step Six
Name

Synthesis routes and methods II

Procedure details

The title compound was prepared by the method of Dauzonne, D.; Adam-Launay, A. Tetrahedron 1992, 48, 3069-3080. 4,6-Dihydroxypyrimidine 161 (3.3 g, 29.4 mmol) and 160 (5.3 g, 26.7 mmol) were combined in EtOH (absolute, 110 mL) and the mixture was heated at 60° C. for 10 min to dissolve 161. DBU (8.06 mL, 53.9 mmol) was then added drop-wise. After addition of DBU the deep green-brown solution was heated at reflux for 3 h then at 60° C. over night. The deep red solution was then cooled to room temperature and concentrated to a thick red oil. Purification by flash chromatography (SiO2, gradient eluent: CH2Cl2 to 5% MeOH/CH2Cl2) to afford as an orange-red semisolid/oil. This material was triturated with 1.75:1 CH2Cl2/hexanes and solid 162 was isolated by Buchner filtration (−95% pure). Flash chromatography of the mother liquors afforded a second crop of solid 162 (>90% pure). The two crops were combined and concentrated to afford 162 as a pale orange solid (69% yield).
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
160
Quantity
5.3 g
Type
reactant
Reaction Step Two
Name
Quantity
8.06 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
110 mL
Type
solvent
Reaction Step Five

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